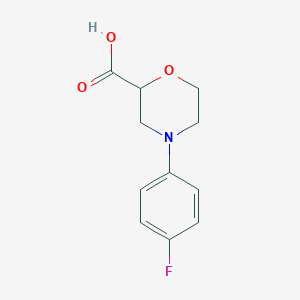

4-(4-Fluorophenyl)morpholine-2-carboxylic acid

描述

Chemical Identity and International Union of Pure and Applied Chemistry Nomenclature

This compound, bearing the Chemical Abstracts Service registry number that varies among different suppliers, represents a well-defined heterocyclic compound with the molecular formula C₁₁H₁₂FNO₃. The compound possesses a molecular weight of approximately 225.22 grams per mole, establishing it within the category of medium-sized organic molecules suitable for pharmaceutical applications. The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its systematic structural organization, beginning with the morpholine ring as the parent structure, followed by the specification of the carboxylic acid substitution at the 2-position and the fluorinated phenyl group attachment at the 4-position.

The structural architecture of this compound encompasses several distinctive molecular features that contribute to its chemical reactivity and potential biological activity. The morpholine ring, functioning as the central heterocyclic core, provides both basic nitrogen functionality and ethereal oxygen characteristics within a six-membered saturated ring system. The carboxylic acid group positioned at the 2-carbon of the morpholine ring introduces acidic properties and hydrogen bonding capabilities, while the 4-fluorophenyl substituent at the 4-nitrogen position contributes aromatic character and the electron-withdrawing properties associated with fluorine substitution. This combination of functional groups creates a molecule with amphiphilic characteristics, possessing both hydrophilic regions through the carboxylic acid and hydrophobic regions through the fluorinated aromatic system.

The electron-withdrawing nature of the fluorine atom significantly influences the electronic distribution throughout the molecular framework, enhancing electrophilicity at adjacent sites and facilitating various substitution and addition reactions. This electronic modification extends beyond local effects, as the fluorine substitution can impact the basic character of the morpholine nitrogen and the acidity of the carboxylic acid group. The molecular geometry, determined by the chair-like conformation of the morpholine ring and the spatial orientation of the fluorophenyl substituent, establishes specific three-dimensional relationships that are crucial for molecular recognition processes in biological systems.

Historical Development in Heterocyclic Chemistry

The historical development of morpholine chemistry traces its origins to the early advancement of organic chemistry in the nineteenth century, with heterocyclic chemistry beginning to emerge as a distinct field in the 1800s. The morpholine heterocycle itself was first characterized and named by Ludwig Knorr, who initially and incorrectly believed it to be a structural component of morphine, leading to the nomenclature that persists today. This early misidentification illustrates the evolving understanding of heterocyclic structures during the foundational period of organic chemistry, when analytical techniques were limited and structural determination relied heavily on chemical degradation studies.

The industrial production of morpholine was established through several synthetic methodologies, with one of the most significant approaches involving the dehydration of diethanolamine using concentrated sulfuric acid. Alternative synthetic routes were developed, including the reaction of bis(2-chloroethyl)ether with ammonia, which simultaneously produces ammonium chloride as a byproduct. These early industrial processes demonstrated the synthetic accessibility of the morpholine scaffold and established the foundation for its widespread incorporation into various chemical applications. The development of morpholine synthesis from diethylene glycol and ammonia under high temperature and pressure conditions, in the presence of hydrogen and suitable catalysts, further expanded the industrial viability of morpholine derivatives.

The recognition of morpholine as a privileged structure in medicinal chemistry emerged gradually through decades of pharmaceutical research, with scientists identifying its advantageous physicochemical, biological, and metabolic properties. The morpholine ring system was recognized as a versatile and readily accessible synthetic building block that could be easily introduced as an amine reagent or constructed through various available synthetic methodologies. This versatility led to its incorporation into numerous approved and experimental drugs, establishing morpholine-containing compounds as significant contributors to the pharmaceutical landscape. The development of fluorinated morpholine derivatives, such as this compound, represents a more recent advancement in heterocyclic chemistry, reflecting the growing understanding of fluorine's impact on drug properties and the strategic use of halogen substitution in medicinal chemistry.

Significance in Contemporary Medicinal Chemistry

The contemporary significance of this compound in medicinal chemistry stems from its unique combination of structural features that address multiple challenges in modern drug discovery. The incorporation of fluorine atoms into pharmaceutical compounds has become increasingly important due to fluorine's ability to modulate lipophilicity, metabolic stability, and binding affinity to biological targets. In central nervous system drug discovery, morpholine derivatives have gained particular attention because they provide an optimal balance between size and lipophilicity, which is essential for improving permeability through the blood-brain barrier. The weak basic nitrogen atom and the oxygen atom at the opposite position in the morpholine ring create a distinctive acid dissociation constant value and flexible conformation, allowing participation in various lipophilic-hydrophilic interactions while improving blood solubility and brain permeability.

Contemporary research has demonstrated that morpholine-containing compounds serve multiple functions in central nervous system-active drugs, including enhancement of potency through molecular interactions, acting as scaffolds to direct appendages in correct spatial orientations, and modulation of pharmacokinetic and pharmacodynamic properties. The morpholine ring's ability to form hydrogen bonds through its oxygen atom while establishing hydrophobic interactions through its relatively electron-deficient ring structure makes it particularly valuable for targeting various biological receptors and enzymes. The flexible conformation resulting from the equilibrium between chair-like and skew-boat topologies provides optimal features for molecular scaffolding, directing appendages into appropriate positions for biological recognition.

The synthetic accessibility and chemical reactivity of this compound have made it an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its role extends beyond simple intermediacy, as the compound itself has been investigated for potential therapeutic applications, particularly in enzyme inhibition studies where its structural features may contribute to selective binding interactions. The compound's classification under carboxylic acids and morpholines positions it within important chemical categories that are fundamental to medicinal chemistry and organic synthesis applications. Research investigations have explored its participation in various chemical reactions, including oxidation, reduction, and substitution processes, which are essential for the development of more complex pharmaceutical entities.

属性

IUPAC Name |

4-(4-fluorophenyl)morpholine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO3/c12-8-1-3-9(4-2-8)13-5-6-16-10(7-13)11(14)15/h1-4,10H,5-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEKGADNVNASXGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Hydrolysis of Ester Precursors

A two-step approach involves synthesizing an ester derivative followed by hydrolysis:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Ester Formation | Glycine ethyl ester, 4-fluorophenyl bromide, K₂CO₃, DMF, 80°C, 12 h | Ethyl 4-(4-fluorophenyl)morpholine-2-carboxylate |

| Hydrolysis | 2 M NaOH, EtOH/H₂O (1:1), reflux, 6 h | 4-(4-Fluorophenyl)morpholine-2-carboxylic acid (Yield: 85–92%) |

Cyclization of Amino Alcohol Derivatives

Amino alcohols with pre-installed carboxylic acid groups can undergo cyclization:

- Substrate : 2-Amino-3-(4-fluorophenyl)propane-1,3-diol.

- Reagents : Phosgene or thiophosgene for ring closure.

- Conditions : Anhydrous dichloromethane, 0°C to rt, 4–6 h.

This method avoids post-synthetic modifications but requires precise stereochemical control to avoid epimerization.

Carboxylic Acid Activation and Coupling

Activated carboxylic acid intermediates (e.g., acyl chlorides) can be coupled to morpholine precursors:

- Yields : 70–80% for acyl chloride formation; 60–75% for coupling.

- Side Reactions : Over-reduction or dimerization may occur without strict temperature control (-78°C).

Comparative Analysis of Methods

化学反应分析

Types of Reactions

4-(4-Fluorophenyl)morpholine-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学研究应用

4-(4-Fluorophenyl)morpholine-2-carboxylic acid has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of novel materials and chemical processes.

作用机制

The mechanism of action of 4-(4-Fluorophenyl)morpholine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

Structural Analogs and Key Differences

The following table summarizes structural analogs, highlighting differences in core rings, substituents, and molecular weights:

生物活性

4-(4-Fluorophenyl)morpholine-2-carboxylic acid is an organic compound that has garnered attention for its potential biological activities. This compound features a morpholine ring substituted with a 4-fluorophenyl group and a carboxylic acid moiety, which contributes to its unique chemical properties. The compound has been explored for various applications in medicinal chemistry, particularly as a potential therapeutic agent.

The synthesis of this compound typically involves the reaction of 4-fluoroaniline with ethyl chloroformate, followed by the introduction of morpholine. The reaction conditions generally include the use of bases like triethylamine and solvents such as dichloromethane or toluene, often performed at room temperature or slightly elevated temperatures for optimal yield.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may function as an enzyme inhibitor or modulator, influencing various biochemical pathways. The presence of the fluorine atom enhances the compound's lipophilicity, potentially improving its ability to cross biological membranes and interact with targets within cells.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity, enhancing the efficacy of peptides against various bacterial strains. For instance, modifications using this compound have shown improved inhibition against pathogens such as Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, although further research is needed to elucidate the specific pathways involved .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in drug development:

- Dipeptidyl Peptidase-4 (DPP-4) Inhibition : A study examined various scaffolds for DPP-4 inhibitors, revealing that compounds similar to this compound show promise in managing type 2 diabetes mellitus by modulating incretin levels .

- Peptide Synthesis : The compound has been utilized in peptide synthesis as a building block, demonstrating its versatility in creating bioactive molecules with enhanced properties.

- Toxicity Studies : In animal models, dosage-dependent effects were observed, where lower doses enhanced antimicrobial activity without significant toxicity, while higher doses raised concerns about potential adverse effects.

Data Table: Biological Activity Overview

常见问题

Basic: What are the recommended synthetic routes for 4-(4-Fluorophenyl)morpholine-2-carboxylic acid, and how do reaction conditions influence yield?

Answer:

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Coupling of 4-fluorophenylamine with a protected morpholine precursor (e.g., ethylene oxide derivatives) under basic conditions (e.g., NaOH) to form the morpholine ring .

- Step 2 : Introduction of the carboxylic acid group via oxidation or hydrolysis of a nitrile/ester intermediate.

- Optimization : Reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalyst choice (e.g., palladium for cross-coupling) significantly impact yield. For example, higher temperatures (>100°C) may accelerate ring closure but risk decomposition .

Basic: How does the fluorine substituent affect the compound’s physicochemical properties?

Answer:

The fluorine atom at the 4-position of the phenyl ring:

- Lipophilicity : Increases logP by ~0.5–1.0 units compared to non-fluorinated analogs, enhancing membrane permeability .

- Electronic Effects : The electron-withdrawing nature of fluorine stabilizes the morpholine ring via resonance, reducing susceptibility to metabolic oxidation .

- Bioavailability : Fluorine’s small atomic radius minimizes steric hindrance, facilitating interactions with hydrophobic enzyme pockets .

Advanced: How to design experiments to elucidate the enzyme inhibition mechanisms of this compound?

Answer:

Experimental Design :

Target Identification : Use computational docking (e.g., AutoDock) to predict binding to enzymes like cytochrome P450 or kinases, based on structural analogs .

Kinetic Assays : Perform Michaelis-Menten experiments with varying substrate concentrations to determine inhibition type (competitive/non-competitive).

Structural Analysis : Co-crystallize the compound with the target enzyme and resolve the structure via X-ray crystallography to identify binding residues .

Mutagenesis : Introduce point mutations in predicted binding sites (e.g., Ala-scanning) to validate interaction hotspots .

Advanced: What strategies resolve contradictions in spectral data during structural characterization?

Answer:

Methodology :

- NMR Analysis : Compare experimental ¹H/¹³C NMR shifts with DFT-calculated spectra to resolve ambiguities in stereochemistry .

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular formula, distinguishing between isomers or degradation products.

- X-ray Crystallography : Resolve crystal structures to unambiguously assign bond angles and substituent positions .

- Cross-Validation : Replicate synthesis and characterization in independent labs to rule out procedural artifacts.

Basic: What analytical techniques are essential for confirming the compound’s purity and structure?

Answer:

Key Techniques :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .

- NMR Spectroscopy : ¹H (400 MHz) and ¹³C (100 MHz) in DMSO-d₆ to confirm proton environments and carbon connectivity .

- FT-IR : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

- Melting Point : Compare experimental mp with literature values to detect impurities .

Advanced: How to perform structure-activity relationship (SAR) studies comparing this compound with its structural analogs?

Answer:

SAR Workflow :

Analog Synthesis : Prepare derivatives with modifications (e.g., replacing fluorine with Cl/CH₃ or altering the morpholine ring) .

Biological Testing : Measure IC₅₀ values against target enzymes (e.g., kinases) to correlate substituents with activity.

Computational Modeling : Use QSAR models to predict bioactivity based on electronic (Hammett σ) and steric (Taft Es) parameters .

Data Integration : Plot substituent effects (e.g., fluorine vs. trifluoroacetyl groups) on activity to identify pharmacophoric features .

Advanced: How to address discrepancies in reported biological activity across studies?

Answer:

Contradiction Analysis :

- Assay Variability : Standardize protocols (e.g., cell line passage number, incubation time) to minimize inter-lab variability .

- Metabolite Interference : Use LC-MS to rule out active metabolites in cell-based assays .

- Orthogonal Assays : Confirm activity via independent methods (e.g., enzymatic vs. cell viability assays) .

- Meta-Analysis : Pool data from multiple studies to identify trends masked by small sample sizes .

Basic: What safety precautions are critical when handling this compound?

Answer:

Safety Protocol :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis/purification to avoid inhalation of dust/aerosols .

- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal in designated containers .

- First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

Advanced: How to optimize reaction conditions for lab-scale synthesis of derivatives?

Answer:

Optimization Steps :

DoE (Design of Experiments) : Vary parameters (temperature, solvent, catalyst loading) systematically to identify optimal conditions .

In Situ Monitoring : Use TLC or ReactIR to track reaction progress and terminate at maximum yield.

Workup Efficiency : Replace column chromatography with recrystallization (e.g., ethanol/water) for scalable purification .

Green Chemistry : Substitute hazardous solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Advanced: What computational tools predict the environmental impact of this compound?

Answer:

Ecotoxicology Workflow :

PBT Assessment : Use EPI Suite to estimate persistence (P), bioaccumulation (B), and toxicity (T) .

QSAR Models : Predict aquatic toxicity (e.g., LC₅₀ for fish) using software like TEST (Toxicity Estimation Software Tool) .

Degradation Studies : Simulate hydrolysis/photolysis in silico (e.g., SPARC) to identify persistent metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。